1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is an organic compound with a complex structure that includes both phenyl and aziridine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine typically involves the reaction of phenylacetone with aziridine derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between phenylacetone and aziridine, resulting in the formation of the desired imine compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of solid acid catalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine involves its interaction with specific molecular targets. The aziridine group is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a simpler structure, used in the synthesis of various pharmaceuticals.
2-Methyl-1-phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine: A similar compound with a methyl group substitution.
Uniqueness
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is unique due to its combination of phenyl and aziridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
144175-82-6 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine |
InChI |
InChI=1S/C17H18N2/c1-2-16(14-9-5-3-6-10-14)18-19-13-17(19)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
InChI Key |
HTMRBBLRPBJCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN1CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.